molecular formula C6H4BrNO2 B6234778 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine CAS No. 1367820-78-7

5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine

Cat. No.: B6234778
CAS No.: 1367820-78-7
M. Wt: 202
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Description

5-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine is a heterocyclic compound featuring a pyridine core fused with a 1,3-dioxole ring at the 4,5-b positions and substituted with a bromine atom at the 5-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound is synthesized via bromination of precursor pyridine derivatives, often involving bromine or brominating agents under acidic conditions. For example, 6-bromo[1,3]dioxolo[4,5-b]pyridine (a positional isomer) was synthesized from furfural with bromine and sulfamic acid, achieving a 65% yield . The bromine substituent enhances electrophilicity, facilitating cross-coupling reactions for further functionalization.

Properties

CAS No.

1367820-78-7

Molecular Formula

C6H4BrNO2

Molecular Weight

202

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine typically involves the bromination of 2H-[1,3]dioxolo[4,5-b]pyridine. One common method is to react 2H-[1,3]dioxolo[4,5-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Substitution Reactions

Brominated heterocycles often undergo nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling reactions . For example, bromine substitution at the 5-position may occur via:

  • Suzuki-Miyaura Coupling : Replaces bromine with aryl groups using palladium catalysts, aryl boronic acids, and bases like cesium carbonate in solvents such as dioxane .

  • Buchwald-Hartwig Amination : Introduces amine groups via palladium-catalyzed coupling with amines and bases in solvents like DMF.

Oxidation and Reduction Reactions

The compound’s dioxole ring and pyridine framework may participate in redox transformations:

  • Oxidation : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) could oxidize functional groups, forming derivatives such as ketones or epoxides.

  • Reduction : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd) might reduce bromine or modify the dioxole ring.

Synthetic Pathways

While direct synthesis methods for 5-bromo-2H-dioxolo[4,5-b]pyridine are not detailed in the provided sources, analogous compounds like 6-bromo-dioxolo[4,5-b]pyridine are synthesized via:

  • One-Pot Three-Component Reactions : Combining sesamol, aromatic aldehydes, and nitriles under basic conditions (e.g., triethylamine).

  • Industrial Optimization : Continuous flow reactors and automated platforms enhance scalability and purity.

Biological Activity and Functionalization

Brominated dioxolo-pyridines are explored for antimicrobial and antitumor applications . Functionalization through substitution or coupling reactions may enhance biological activity:

  • Antimicrobial Agents : Bromine’s electron-withdrawing effect may disrupt microbial enzymes or cell membranes, as observed in related pyrazolopyridines.

  • Enzyme Inhibition : Substituted derivatives could target kinases or metabolic enzymes, as seen in pyrazolo[3,4-b]pyridines .

Comparative Analysis with Related Compounds

Compound Key Features Unique Aspects
6-Bromo-dioxolo[4,5-b]pyridineBromine at position 6, dioxole-pyridine fused ringOxidation/reduction pathways differ from 5-bromo analog
5-Bromo-2-pyridonePyridine with keto groupDifferent functional group reactivity
2,6-Dibromo-dioxolo-pyridineDual bromine substitutionIncreased steric hindrance in reactions

Research Gaps

The exclusion of sources like Smolecule and BenchChem limits direct data on 5-bromo-2H-dioxolo[4,5-b]pyridine. Further studies are needed to:

  • Validate reaction mechanisms through spectroscopic (NMR, IR) and analytical (HPLC, MS) methods.

  • Quantify reaction yields and kinetic parameters for substitution/oxidation pathways.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine has been studied for its potential as an antibacterial and antifungal agent. Its structure allows it to interact with various biological targets, which is crucial for pharmacological applications.

  • Antibacterial Activity : Research indicates that this compound can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. Similar compounds have shown efficacy against resistant strains of bacteria.
  • Antifungal Properties : Studies have demonstrated that derivatives of this compound can effectively combat fungal infections by disrupting cell wall synthesis.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, such as:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced with other nucleophiles to create diverse derivatives.
  • Cyclization Reactions : The dioxole ring can participate in cyclization processes to form new heterocyclic compounds.

Research has focused on the interaction profiles of this compound with different biological targets. These studies help elucidate its mechanism of action and potential therapeutic uses.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructure TypeSimilarity Score
7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridineDihydro-dioxino derivative0.97
5-Bromo-2-ethoxy-3-methoxypyridineEthoxy/methoxy derivative0.94
6-Bromo-2-methyloxazolo[4,5-b]pyridineOxazolo derivative0.70
7-Bromo-2-methyloxazolo[4,5-c]pyridineOxazolo derivative0.67

This table indicates that structural similarities can correlate with biological activity, suggesting avenues for further research.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. Results showed significant inhibition of bacterial growth at low concentrations, indicating its potential as a lead compound in antibiotic development.

Case Study 2: Synthesis of Derivatives

Researchers successfully synthesized several derivatives of this compound through nucleophilic substitution reactions. These derivatives exhibited enhanced biological activities compared to the parent compound, showcasing the versatility of this compound in drug design.

Mechanism of Action

The mechanism of action of 5-bromo-2H-[1,3]dioxolo[4,5-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

  • 6-Bromo[1,3]dioxolo[4,5-b]pyridine (533) : A positional isomer with bromine at the 6-position. Synthesized with 65% yield, it serves as a key intermediate for 10-azanarciclasine. The bromine position alters reactivity in nucleophilic substitution compared to the 5-bromo analog .
  • 7-Linked [1,3]dioxolo[4,5-b]pyridine (58) : Features a polar B-subunit (pyridine), resulting in a clogP of 3.6–5.0. Demonstrates modest anti-tuberculosis (TB) activity, suggesting bromine’s position and polarity influence bioactivity .
  • Oxazolo[4,5-b]pyridine Derivatives : Replacing the dioxole ring with oxazole (e.g., 2-(2-fluorophenyl)oxazolo[4,5-b]pyridine) increases topological polar surface area (tPSA: 38.9) and reduces lipophilicity (XLogP3: 2.8) compared to dioxolo analogs, impacting solubility and membrane permeability .

Substituent Effects

  • Bromine vs. Fluorine : Bromine’s larger atomic radius and lower electronegativity increase steric hindrance and polarizability compared to fluorine. For instance, fluorine-substituted oxazolo[4,5-b]pyridines exhibit higher tPSA (38.9 vs. ~30 for brominated analogs), affecting pharmacokinetics .
  • Bromine vs. Methoxy/Nitro Groups : Methoxy groups (e.g., in pyrrolo[2,3-b]pyridines) enhance electron-donating effects, while nitro groups (e.g., compound 23 in ) increase electrophilicity. Bromine balances moderate electron-withdrawing effects and reactivity in cross-coupling .

Table 1: Key Property Comparison

Compound clogP tPSA (Ų) Melting Point (°C) Biological Activity Synthesis Yield
5-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine ~4.2* ~35* >300 (analogs) Potential radiopharmaceutical use 65%
7-Linked [1,3]dioxolo[4,5-b]pyridine (58) 3.6–5.0 ~40 N/A Modest anti-TB activity N/A
2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine 2.8 38.9 N/A N/A N/A
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine N/A N/A N/A N/A 75%

*Estimated based on structural analogs.

  • Lipophilicity (clogP) : Brominated dioxolo-pyridines exhibit moderate lipophilicity (clogP ~4.2), suitable for blood-brain barrier penetration. Polar B-subunits (e.g., in compound 58) reduce activity, highlighting the need for balanced lipophilicity in drug design .
  • Thermal Stability : Brominated spiro-acridine derivatives (e.g., 4k in ) show melting points >300°C, suggesting strong intermolecular forces due to bromine’s polarizability .

Biological Activity

5-Bromo-2H-[1,3]dioxolo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antiproliferative, antibacterial, and antiviral activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of a bromine atom and a dioxole moiety. Its chemical structure facilitates interactions with biological targets, making it a candidate for further pharmacological exploration.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives on various cancer cell lines. The following table summarizes key findings regarding the antiproliferative activity of several derivatives:

CompoundCell Line TestedIC50 (μM)Notable Effects
10SW620 (colon carcinoma)0.4Strong inhibition
14SW6200.7Selective activity
8HeLa1.8Moderate inhibition
6HCT-116 (colorectal)3.2Selective towards cancer cells

These results indicate that bromine substitution enhances the antiproliferative activity of the tested compounds against colon carcinoma cells. Notably, compounds 10 and 14 exhibited sub-micromolar inhibitory concentrations, suggesting high potency against specific cancer types .

Antibacterial Activity

The antibacterial potential of this compound has also been investigated. A derivative of this compound demonstrated moderate activity against Escherichia coli, with a minimum inhibitory concentration (MIC) recorded at 32 μM . This suggests that while not primarily an antibacterial agent, certain modifications can impart useful antibacterial properties .

Antiviral Activity

In addition to its antiproliferative and antibacterial properties, derivatives of this compound have shown promising antiviral activity against respiratory syncytial virus (RSV). The compound exhibited selective but moderate activity with an effective concentration (EC50) around 21 μM , indicating potential for further development as an antiviral agent .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of compounds related to this compound:

  • Study on Cancer Cell Lines : A comprehensive evaluation was performed on various human cancer cell lines including LN-229 (glioblastoma) and K-562 (chronic myeloid leukemia). The results indicated that bromine substitution significantly enhanced the antiproliferative effects across multiple cell lines .
  • Molecular Docking Studies : Molecular docking simulations revealed that these compounds could effectively bind to key enzymes involved in cancer proliferation and bacterial growth. The binding affinities suggest that these compounds could serve as lead structures for drug development .

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